2-Naphthyl 2-(2-methylphenoxy)acetate
Description
Contextualization within Modern Organic and Bioorganic Chemistry
In the landscape of contemporary organic and bioorganic chemistry, the synthesis and functional analysis of new molecular entities are paramount. The design of hybrid molecules, which combine distinct pharmacophores or bioactive fragments, represents a powerful strategy for the discovery of compounds with enhanced or novel biological activities. 2-Naphthyl 2-(2-methylphenoxy)acetate exemplifies this approach by integrating a bulky, aromatic naphthalene (B1677914) moiety with a flexible phenoxyacetate (B1228835) group, creating a unique chemical architecture with potential for diverse molecular interactions.
Significance of Naphthalene and Phenoxyacetate Scaffolds in Bioactive Molecules
The naphthalene scaffold is a bicyclic aromatic hydrocarbon that is a core component in numerous biologically active compounds. rasayanjournal.co.inmdpi.comijpsjournal.comekb.eg Its rigid and planar structure allows for effective intercalation with DNA and interaction with hydrophobic pockets of proteins. Naphthalene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comijpsjournal.comekb.egresearchgate.net Several commercially available drugs, such as Nafcillin and Naftifine, feature the naphthalene core, underscoring its therapeutic relevance. mdpi.comekb.eg
Similarly, the phenoxyacetate scaffold is a crucial pharmacophore in medicinal chemistry. jetir.orgresearchgate.netnih.gov Phenoxyacetic acid and its derivatives are known to exhibit a broad spectrum of biological effects, including antibacterial, antifungal, and anti-inflammatory activities. jetir.orgnih.gov The presence of the ether linkage and the carboxylic acid or ester group provides a combination of flexibility and hydrogen bonding capability, which is often crucial for target binding.
The combination of these two scaffolds in 2-Naphthyl 2-(2-methylphenoxy)acetate suggests a potential for synergistic or unique biological activities, making it a compelling target for investigation.
Rationale for Investigating 2-Naphthyl 2-(2-methylphenoxy)acetate
The primary rationale for the focused investigation of 2-Naphthyl 2-(2-methylphenoxy)acetate stems from the established bioactivity of its constituent parts. The hypothesis is that the unique combination of the naphthalene and 2-methylphenoxyacetate moieties could lead to a molecule with novel or enhanced biological properties. The methyl substitution on the phenoxy ring can influence the molecule's conformation and electronic properties, potentially fine-tuning its interaction with biological targets. Research into this specific ester is aimed at exploring its potential as a new therapeutic agent or a molecular probe to study biological processes.
Overview of Research Paradigms for Novel Ester Compounds
The investigation of novel ester compounds like 2-Naphthyl 2-(2-methylphenoxy)acetate typically follows a well-defined research paradigm encompassing synthesis, characterization, and evaluation of its properties.
Synthesis: The synthesis of such esters often involves standard esterification methods. researchgate.netnih.gov Common approaches include the Fischer-Speier esterification, Steglich esterification, or reaction of an alcohol with an acyl chloride. nih.govnih.govlibretexts.org For instance, 2-Naphthyl 2-(2-methylphenoxy)acetate could be synthesized by reacting 2-naphthol (B1666908) with 2-(2-methylphenoxy)acetyl chloride in the presence of a base, or by the condensation of 2-(2-methylphenoxy)acetic acid with 2-naphthol using a coupling agent. prepchem.compatsnap.com
Characterization: Following synthesis, the compound's structure and purity are confirmed using a suite of analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the molecular structure and connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl group.
Elemental Analysis: To confirm the empirical formula.
Evaluation of Properties: Once characterized, the compound undergoes screening for various biological and physicochemical properties. This can include assays for antimicrobial, anticancer, or anti-inflammatory activity. nih.govmdpi.com Physicochemical properties such as solubility, lipophilicity (logP), and melting point are also determined, as these are crucial for understanding its potential for further development. nih.govchemicalbook.comstenutz.eu
Detailed Research Findings
While specific research findings on 2-Naphthyl 2-(2-methylphenoxy)acetate are not extensively documented in publicly available literature, we can project potential findings based on the known properties of its constituent scaffolds.
Hypothetical Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C19H16O3 |
| Molecular Weight | 292.33 g/mol |
| Melting Point | 85-90 °C |
| LogP | ~4.5 |
| Appearance | White to off-white solid |
Illustrative Biological Activity Screening:
The following table illustrates a hypothetical screening of 2-Naphthyl 2-(2-methylphenoxy)acetate against various microbial strains and cancer cell lines, with data presented as minimum inhibitory concentration (MIC) for microbes and half-maximal inhibitory concentration (IC50) for cancer cells.
| Target Organism/Cell Line | Activity Metric | Result (µg/mL) |
| Staphylococcus aureus | MIC | 16 |
| Escherichia coli | MIC | 32 |
| Candida albicans | MIC | 8 |
| Human breast cancer (MCF-7) | IC50 | 12.5 |
| Human colon cancer (HCT116) | IC50 | 20.1 |
These hypothetical data suggest that the compound could possess moderate antimicrobial and anticancer activities, warranting further investigation.
Properties
Molecular Formula |
C19H16O3 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
naphthalen-2-yl 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C19H16O3/c1-14-6-2-5-9-18(14)21-13-19(20)22-17-11-10-15-7-3-4-8-16(15)12-17/h2-12H,13H2,1H3 |
InChI Key |
ISTSKWHEXGSXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Naphthyl 2 2 Methylphenoxy Acetate
Strategic Design of Synthetic Routes
The synthesis of 2-Naphthyl 2-(2-methylphenoxy)acetate is primarily approached through the direct esterification of its constituent alcohol and carboxylic acid precursors. The strategic design of this synthesis also considers the origins of these starting materials.
Esterification Reactions of 2-Naphthol (B1666908) and 2-(2-Methylphenoxy)acetic Acid
The most direct route to 2-Naphthyl 2-(2-methylphenoxy)acetate is the esterification of 2-Naphthol with 2-(2-Methylphenoxy)acetic acid. The direct synthesis of aryl esters from phenols and carboxylic acids is notably more challenging than the Fischer esterification of alcohols due to the lower nucleophilicity of phenols. rsc.org Consequently, methods often require specific activating agents or catalysts to proceed efficiently.
A common laboratory-scale synthesis would involve reacting 2-Naphthol and 2-(2-methylphenoxy)acetic acid in the presence of a dehydrating agent or a catalyst that facilitates the removal of water, thereby driving the reaction equilibrium towards the product.
Exploration of Alternative Precursor Synthesis
2-(2-Methylphenoxy)acetic acid is typically synthesized via a nucleophilic substitution reaction between o-cresol (B1677501) and a chloroacetate (B1199739) salt, such as sodium chloroacetate. bartleby.com In this process, the o-cresol is first deprotonated with a base like sodium hydroxide (B78521) to form the more nucleophilic o-cresolate, which then attacks the chloroacetate, displacing the chloride ion. bartleby.compatsnap.com The reaction is carefully controlled to ensure high yields and minimize side products. patsnap.com
2-Naphthol is a widely used industrial chemical. Its synthesis is well-established, often involving the sulfonation of naphthalene (B1677914) followed by caustic fusion.
Advanced Synthetic Techniques
Modern synthetic chemistry offers several advanced techniques to improve the efficiency, selectivity, and environmental footprint of the synthesis of 2-Naphthyl 2-(2-methylphenoxy)acetate.
Catalytic Approaches in Ester Synthesis
Various catalytic systems have been developed to facilitate the synthesis of aryl esters. These can be broadly categorized as:
Acid Catalysis : While traditional mineral acids can be used, solid acid catalysts are gaining favor due to their ease of separation and reduced environmental impact.
Metal-Based Catalysis : A range of metal catalysts, including those based on nickel, have been shown to be effective for the acylation of phenols. sciencepublishinggroup.comsemanticscholar.orgresearchgate.net For instance, nickel nitrate (B79036) has been successfully used as a catalyst for the acetylation of 2-naphthol, suggesting its potential applicability in the synthesis of other 2-naphthyl esters. sciencepublishinggroup.comsemanticscholar.orgresearchgate.net
Carbodiimide-Mediated Esterification : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used in Steglich esterification to activate the carboxylic acid, allowing it to react with the less nucleophilic phenol (B47542). rsc.org
Recent research has also focused on the development of bimetallic oxide cluster catalysts that show high reactivity for the synthesis of aryl esters using molecular oxygen as a green oxidant. labmanager.com
Green Chemistry Principles in Synthetic Route Development
Applying green chemistry principles to the synthesis of 2-Naphthyl 2-(2-methylphenoxy)acetate aims to reduce the environmental impact of the process. Key strategies include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. labmanager.com Cross-Dehydrogenative Coupling (CDC) reactions are an example of a strategy with high atom economy. labmanager.com
Use of Safer Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key focus. organic-chemistry.org
Catalysis : The use of catalysts, as opposed to stoichiometric reagents, minimizes waste and allows for reactions to be carried out under milder conditions. sciencepublishinggroup.comsemanticscholar.org
Energy Efficiency : Microwave-assisted synthesis is an emerging technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. farmaciajournal.com
Optimization of Reaction Conditions and Yields for Academic Research
In an academic research setting, the optimization of reaction conditions is paramount to achieving high yields and purity of 2-Naphthyl 2-(2-methylphenoxy)acetate. This is often achieved through systematic studies of various reaction parameters. A factorial design or Response Surface Methodology (RSM) can be employed to efficiently explore the effects of multiple variables. researchgate.netangolaonline.net
Key parameters that are typically optimized include:
Temperature : The reaction temperature can significantly influence the reaction rate and equilibrium position. researchgate.netuctm.edu
Catalyst Concentration : The amount of catalyst can affect the reaction rate, but an excess may lead to unwanted side reactions or purification challenges. researchgate.net
Reactant Molar Ratio : Varying the ratio of 2-Naphthol to 2-(2-methylphenoxy)acetic acid can help to drive the reaction to completion. nih.gov
Reaction Time : Monitoring the reaction over time allows for the determination of the point at which maximum conversion is achieved. tubitak.gov.tr
The table below illustrates a hypothetical optimization study for the synthesis of 2-Naphthyl 2-(2-methylphenoxy)acetate based on common findings in esterification research.
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Molar Ratio (Acid:Phenol) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | H₂SO₄ | 5 | 100 | 1:1 | 12 | 65 |
| 2 | H₂SO₄ | 5 | 120 | 1:1.2 | 8 | 78 |
| 3 | Ni(NO₃)₂ | 2 | 110 | 1:1 | 10 | 85 |
| 4 | Ni(NO₃)₂ | 2 | 110 | 1:1.2 | 6 | 92 |
| 5 | D-Optimal | 3 | 130 | 1.05:1 | 4 | 88 |
The data in the table is for illustrative purposes and based on general principles of esterification optimization. researchgate.nettubitak.gov.tr
Stereoselective Synthesis Approaches for Related Chiral Analogs
The synthesis of specific enantiomers of chiral compounds is of paramount importance in various fields, particularly in the development of pharmaceuticals and agrochemicals, where the biological activity often resides in a single stereoisomer. For analogs of 2-Naphthyl 2-(2-methylphenoxy)acetate, chirality would typically be introduced at the α-position of the acetate (B1210297) moiety, creating a stereogenic center. Several stereoselective strategies can be employed to achieve the synthesis of such chiral α-aryloxyacetic acids. These approaches generally fall into categories such as the use of chiral starting materials, chiral auxiliaries, and catalytic asymmetric methods.
A common strategy involves starting with a readily available chiral precursor. For instance, a chiral building block like (S)-2-chloropropionic acid can be synthesized from a natural amino acid, such as L-alanine, through diazotization and chlorination reactions. This chiral intermediate can then undergo an etherification reaction with the desired phenol to yield the corresponding optically pure α-phenoxypropionic acid. This method effectively transfers the chirality from the starting material to the final product.
Another well-established method is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of chiral α-aryloxyacetic acids, a common approach is the alkylation of an enolate derived from an ester or amide that incorporates a chiral auxiliary. While effective, this method requires additional steps for the attachment and removal of the auxiliary.
More modern and efficient approaches focus on catalytic asymmetric synthesis, which utilizes a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. These methods are often more atom-economical and can be highly enantioselective.
Catalytic Asymmetric Alkylation:
One promising technique is the direct, highly enantioselective alkylation of arylacetic acids using a chiral lithium amide as a non-covalent, stereodirecting reagent. This approach avoids the need for covalent attachment and removal of chiral auxiliaries. The reaction proceeds through the formation of an enediolate, and the chiral lithium amide controls the facial selectivity of the subsequent alkylation step. This method has been successfully applied to the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs) with high enantiomeric excess.
| Arylacetic Acid | Alkylating Agent | Enantiomeric Excess (ee) |
| (6-Methoxynaphthalen-2-yl)acetic acid | Methyl iodide | 94% |
| (2-Fluorobiphen-4-yl)acetic acid | Methyl iodide | 85% |
| 4-Biphenylacetic acid | Methyl iodide | 88% |
| 4-Methoxyphenylacetic acid | 2-Iodopropane | 97% |
| 3-(Trifluoromethyl)phenylacetic acid | 2-Iodopropane | 91% |
| 3-Naphthaleneacetic acid | 2-Iodopropane | 96% |
Catalytic Asymmetric Hydrogenation:
Another powerful catalytic method is the asymmetric hydrogenation of a suitable prochiral precursor. For example, an α,β-unsaturated ester derivative can be synthesized and then subjected to hydrogenation using a chiral transition metal catalyst, such as one based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The catalyst facilitates the addition of hydrogen across the double bond in a stereocontrolled manner, leading to the formation of one enantiomer in excess.
Organocatalysis:
In recent years, organocatalysis has emerged as a valuable tool for asymmetric synthesis. Chiral organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity. For instance, the intramolecular alkylation of aldehydes has been achieved with excellent yields and enantioselectivities using (S)-α-methyl proline as the catalyst. While this specific example is for intramolecular reactions, the principles of enamine catalysis could potentially be adapted for the asymmetric synthesis of α-aryloxyacetic acid precursors.
Enzymatic and Microbial Methods:
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as lipases, can be used for the kinetic resolution of racemic mixtures of α-aryloxyacetic acids or their esters. In a kinetic resolution, one enantiomer reacts faster than the other in the presence of the enzyme, allowing for the separation of the two. For example, the lipase (B570770) from Candida cylindracea has been used to investigate the enantioselective esterification of 2-phenoxypropionic acid. Furthermore, whole-cell microbial systems can be employed for stereoselective transformations, such as the regioselective hydroxylation of a pre-formed chiral phenoxypropionic acid.
These stereoselective synthesis approaches provide a toolbox for accessing chiral analogs of 2-Naphthyl 2-(2-methylphenoxy)acetate, enabling the investigation of the stereochemical requirements for their potential biological activities.
Physicochemical and Structural Characterization of 2 Naphthyl 2 2 Methylphenoxy Acetate for Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-Naphthyl 2-(2-methylphenoxy)acetate. A multi-faceted approach, employing various spectroscopic techniques, provides a comprehensive picture of its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-Naphthyl 2-(2-methylphenoxy)acetate, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
In a hypothetical ¹H NMR spectrum, the protons of the naphthyl group would likely appear as a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the 2-methylphenoxy group would also resonate in the aromatic region, with the methyl protons appearing as a singlet further upfield (around δ 2.2-2.5 ppm). The methylene (B1212753) protons of the acetate (B1210297) linker would be expected to produce a singlet in the region of δ 4.5-5.0 ppm, influenced by the adjacent oxygen atoms.
The ¹³C NMR spectrum would complement the proton data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group would be characteristically downfield (around δ 170 ppm). The aromatic carbons would generate a cluster of signals in the δ 110-150 ppm range, while the methyl carbon would be found at a much higher field (around δ 15-20 ppm). The methylene carbon would likely appear around δ 60-70 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Naphthyl 2-(2-methylphenoxy)acetate
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Naphthyl-H | 7.0 - 8.0 (m) | 110 - 140 |
| Methylphenoxy-H | 6.8 - 7.5 (m) | 115 - 155 |
| CH₃ | 2.2 - 2.5 (s) | 15 - 20 |
| O-CH₂-C=O | 4.5 - 5.0 (s) | 60 - 70 |
| C=O | - | ~170 |
(s = singlet, m = multiplet)
Mass Spectrometry (MS) for Molecular Elucidation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of 2-Naphthyl 2-(2-methylphenoxy)acetate. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 2-naphthoxy radical and the 2-(2-methylphenoxy)acetyl cation, or vice versa. Further fragmentation of these initial ions would provide additional structural details.
Table 2: Expected Key Mass Spectrometry Fragments for 2-Naphthyl 2-(2-methylphenoxy)acetate
| Fragment Ion | Structure | Expected m/z |
|---|---|---|
| [M]⁺ | C₁₉H₁₆O₃ | 292.11 |
| [C₁₀H₇O]⁺ | Naphthoxy cation | 143.05 |
| [C₉H₉O₂]⁺ | 2-(2-methylphenoxy)acetyl cation | 149.06 |
| [C₇H₇]⁺ | Tropylium ion from methylphenoxy group | 91.05 |
| [C₁₀H₇]⁺ | Naphthyl cation | 127.05 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.
The IR spectrum of 2-Naphthyl 2-(2-methylphenoxy)acetate would be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching bands would be present in the 1400-1600 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum.
Table 3: Characteristic IR and Raman Bands for 2-Naphthyl 2-(2-methylphenoxy)acetate
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (Ester) | 1735 - 1750 | 1735 - 1750 |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
| C-O Stretch (Ester) | 1000 - 1300 | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The presence of the extended π-systems of the naphthyl and phenyl rings in 2-Naphthyl 2-(2-methylphenoxy)acetate would result in characteristic UV absorption bands. Typically, π → π* transitions in such aromatic systems occur in the UV region, and the specific wavelengths of maximum absorbance (λ_max) can be sensitive to the substitution pattern and solvent polarity.
Advanced Analytical Chromatography Integration for Purity and Isomeric Analysis
High-performance liquid chromatography (HPLC) is an essential technique for assessing the purity of 2-Naphthyl 2-(2-methylphenoxy)acetate. A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be effective for separating the target compound from any starting materials or byproducts. The purity can be quantified by integrating the peak area of the compound in the chromatogram. Furthermore, chiral chromatography could be employed to separate enantiomers if a chiral center were present or introduced into the molecule. Gas chromatography (GC) could also be utilized for purity analysis, particularly if the compound is sufficiently volatile and thermally stable.
Structure Activity Relationship Sar and Structural Modification Studies
Systematic Modification of the Naphthyl Moiety
Positional Isomerism of Naphthalene (B1677914) Substitution and its Effects on Activity
The point of attachment of the 2-(2-methylphenoxy)acetate group to the naphthalene ring is a critical determinant of biological activity. The naphthalene core has two distinct non-equivalent positions for monosubstitution: the 1-position (alpha) and the 2-position (beta). In the case of the parent compound, the substitution is at the 2-position.
Studies on related naphthalene-containing compounds have demonstrated that positional isomerism can have a profound impact on biological activity. For instance, in a series of naphthalene-chalcone hybrids, substitution at the 2-position of the naphthalene ring was found to increase the antimicrobial and anticancer activity compared to substitution at the 1-position. nih.gov This suggests that the spatial arrangement of the substituent, dictated by the point of attachment, is crucial for optimal interaction with the biological target. The 2-substituted naphthalene derivatives may adopt a more favorable conformation for binding or may orient key functional groups in a more productive manner within a receptor's active site.
Table 1: Illustrative Effect of Naphthalene Substitution Position on Biological Activity
| Compound | Substitution Position | Relative Activity |
| Analogue A | 1-Naphthyl | Lower |
| Analogue B | 2-Naphthyl | Higher |
This table illustrates a general trend observed in related compound series and is not based on direct experimental data for 2-Naphthyl 2-(2-methylphenoxy)acetate.
Introduction of Heteroatoms and Functional Groups on the Naphthalene Ring
The introduction of heteroatoms (such as nitrogen) or various functional groups (e.g., hydroxyl, amino, halogens) onto the naphthalene ring can dramatically alter the physicochemical properties and, consequently, the biological activity of the molecule. These modifications can influence factors such as solubility, electronic distribution, and the potential for hydrogen bonding.
In studies of 2-naphthoic acid derivatives as NMDA receptor antagonists, the addition of a 3-hydroxy group to the 2-naphthoic acid scaffold significantly increased inhibitory activity. nih.gov Similarly, the introduction of a 6-phenyl group also modulated the activity profile. nih.gov These findings highlight that even distant substitutions on the naphthalene ring can have a significant impact.
Furthermore, the electronic nature of the substituent is a key factor. Electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro or cyano) can alter the electron density of the aromatic system, affecting its interaction with biological macromolecules. For example, in a study of 6-substituted-2-naphthylacetic acids, the presence of a methoxy (B1213986) group at the 6-position was found to be beneficial for anti-inflammatory activity, as seen in the well-known drug Naproxen. scilit.com
Table 2: Illustrative Effects of Functional Group Substitution on the Naphthalene Moiety
| Substituent | Position | Potential Effect on Activity |
| Hydroxyl (-OH) | 3 | Increased |
| Methoxy (-OCH3) | 6 | Increased |
| Phenyl (-C6H5) | 6 | Modulated |
| Halogen (-Br) | 1 | Increased |
This table provides illustrative examples based on findings from related naphthalene derivatives and should be considered as predictive for 2-Naphthyl 2-(2-methylphenoxy)acetate.
Elucidation of Substituent Effects on the 2-Methylphenoxy Unit
The 2-methylphenoxy moiety is another critical component of the molecule that can be systematically modified to probe its role in biological activity. The substitution pattern on this phenyl ring can influence the compound's lipophilicity, electronic properties, and steric profile.
Variation of Alkyl Groups on the Phenoxy Ring
The methyl group at the 2-position of the phenoxy ring in the parent compound is a key feature. Varying the size and nature of this alkyl group can provide insights into the steric requirements of the binding site. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or branched alkyl groups (e.g., isopropyl) can lead to either an increase or decrease in activity, depending on the topology of the biological target. If the binding pocket is sterically constrained, larger groups may be detrimental. Conversely, if there is a hydrophobic pocket, larger alkyl groups could enhance binding through increased van der Waals interactions.
In related phenoxyacetic acid derivatives, the nature and position of alkyl substituents have been shown to be important for activity. While direct studies on varying the 2-methyl group in the context of a naphthyl ester are not available, the general principles of SAR suggest that this position is sensitive to steric bulk.
Halogenation and Other Aromatic Substitutions on the Phenoxy Ring
The introduction of halogens (fluorine, chlorine, bromine, iodine) or other functional groups onto the phenoxy ring can significantly impact the compound's electronic properties and its ability to form specific interactions, such as halogen bonds. In a study of phenoxyacetic acid derivatives, the introduction of chloro-substituents into the aromatic ring was shown to alter the electronic structure and biological activity. mdpi.com
For instance, the position of halogenation is crucial. A halogen at the para-position might have a different effect compared to one at the meta- or ortho-position due to differences in electronic and steric influences. In a quantitative structure-activity relationship (QSAR) study of 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids, it was found that hydrophobic and electron-withdrawing substituents on the benzene (B151609) ring of the phenoxyacetic acid moiety enhanced the activity. nih.gov This suggests that similar modifications to the 2-methylphenoxy ring of the title compound could lead to analogues with improved potency.
Table 3: Predicted Effects of Substituents on the Phenoxy Ring
| Substituent | Position | Predicted Effect on Activity |
| Chlorine (-Cl) | 4 (para) | Potential Increase |
| Trifluoromethyl (-CF3) | 4 (para) | Potential Increase |
| Methyl (-CH3) | 3 or 4 | Modulated |
| Methoxy (-OCH3) | 4 (para) | Modulated |
This table is based on general SAR principles observed in related phenoxyacetic acid derivatives and serves as a predictive guide.
Investigation of the Acetate (B1210297) Ester Linkage and Terminal Groups
The acetate ester linkage connecting the naphthyl and phenoxy moieties is not merely a passive linker but can play an active role in the compound's properties, including its stability, solubility, and potential to act as a prodrug.
Systematic alteration of the oxyacetic acid side chain in a series of aryloxyacetic acid diuretics revealed that the carboxylic acid function was the active species in vivo, with the ethyl ester group serving as a prodrug to enhance oral absorption. nih.gov This suggests that the ester linkage in 2-Naphthyl 2-(2-methylphenoxy)acetate could be susceptible to hydrolysis in a biological system, releasing the corresponding naphthol and phenoxyacetic acid. The biological activity of the parent compound could, therefore, be a composite of the intact molecule and its hydrolysis products.
Modifications to this linkage, such as replacing the ester with an amide, could lead to compounds with different metabolic stabilities and biological activities. For instance, studies on 2-(quinolin-4-yloxy)acetamides have identified them as potent inhibitors of Mycobacterium tuberculosis. rsc.org This indicates that the nature of the linkage is a critical determinant of the biological target and activity.
Furthermore, modifications to the terminal groups, such as converting the ester to a carboxylic acid or an amide, would significantly alter the polarity and hydrogen bonding capabilities of the molecule, leading to different pharmacokinetic and pharmacodynamic profiles.
Table 4: Potential Impact of Modifying the Linkage and Terminal Groups
| Modification | Potential Consequence |
| Ester to Amide | Increased metabolic stability, altered biological target |
| Ester to Carboxylic Acid | Increased polarity, potential for direct activity |
| Homologation (insertion of CH2 groups) | Altered spatial relationship between moieties |
This table outlines potential outcomes of structural modifications to the linker region based on studies of related compound classes.
Homologation of the Acetate Chain
Homologation, the process of sequentially adding methylene (B1212753) (-CH2-) units to an alkyl chain, is a common strategy to probe the spatial requirements of a ligand's binding site. thieme-connect.dewikipedia.orguniroma1.it Extending the acetate chain in 2-Naphthyl 2-(2-methylphenoxy)acetate to propionate, butyrate, and so on, can significantly impact its pharmacokinetic and pharmacodynamic properties.
Detailed Research Findings: While direct experimental studies on the homologation of 2-Naphthyl 2-(2-methylphenoxy)acetate are not extensively documented in publicly available literature, the principles of SAR suggest that altering the length of the linker between the phenoxy group and the naphthyl ester can have profound effects. An extended chain could allow the molecule to access deeper hydrophobic pockets within a target protein or, conversely, create steric hindrance that weakens binding. The optimal chain length is often a balance between achieving favorable binding interactions and maintaining suitable physicochemical properties like solubility and membrane permeability. nih.govnih.gov Studies on other bioactive compounds have shown that increasing carbon-chain lengths can tune activity, sometimes leading to an increase in potency. thieme-connect.de
Table 1: Hypothetical SAR Data for Homologation of the Acetate Chain of 2-Naphthyl 2-(2-methylphenoxy)acetate This table presents illustrative data to demonstrate the potential impact of acetate chain homologation on biological activity. The values are not derived from experimental results.
| Compound Name | Structure | Chain Length (n) | Hypothetical IC50 (µM) |
|---|---|---|---|
| 2-Naphthyl 2-(2-methylphenoxy)acetate | 1 | 15.2 | |
| 2-Naphthyl 3-(2-methylphenoxy)propanoate | 2 | 8.5 | |
| 2-Naphthyl 4-(2-methylphenoxy)butanoate | 3 | 12.8 |
Replacement of Ester with Bioisosteric Linkages
The ester linkage in 2-Naphthyl 2-(2-methylphenoxy)acetate is susceptible to hydrolysis by esterase enzymes in the body, which can lead to rapid metabolism and a short duration of action. Replacing the ester group with a bioisostere—a different functional group with similar steric and electronic properties—can enhance metabolic stability while retaining or improving biological activity. cambridgemedchemconsulting.com
Detailed Research Findings: Common bioisosteres for esters include 1,2,4-oxadiazoles and 1,2,3-triazoles. cambridgemedchemconsulting.comnih.gov These five-membered heterocyclic rings can mimic the geometry and hydrogen-bonding capabilities of the ester group. nih.govresearchgate.netnih.gov For instance, the replacement of an ester with a 1,2,4-oxadiazole (B8745197) has been shown to increase metabolic stability in human plasma while maintaining biological activity. researchgate.net Similarly, 1,2,3-triazoles have been successfully used as bioisosteric replacements for amide bonds, a related hydrolyzable group, resulting in compounds with improved efficacy and reduced toxicity. nih.govresearchgate.net Introducing such a heterocycle in place of the ester in 2-Naphthyl 2-(2-methylphenoxy)acetate could lead to a more robust compound.
Table 2: Potential Bioisosteric Replacements for the Ester Linkage This table provides hypothetical data on how bioisosteric replacement could affect the properties of the parent compound. The values are illustrative.
| Compound | Linkage Type | Predicted Metabolic Stability | Predicted Receptor Affinity |
|---|---|---|---|
| Parent Compound | Ester | Low | Baseline |
| Analog 1 | 1,2,4-Oxadiazole | High | Similar to baseline |
| Analog 2 | 1,3,4-Oxadiazole | High | Potentially altered |
Computational Chemistry Approaches to SAR
Computational chemistry provides powerful tools to predict and rationalize the SAR of molecules, saving time and resources in the drug discovery process. Techniques such as QSAR, molecular docking, and DFT calculations can offer deep insights into the behavior of 2-Naphthyl 2-(2-methylphenoxy)acetate and its analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, size), a predictive model can be built.
Detailed Research Findings: For a series of analogs of 2-Naphthyl 2-(2-methylphenoxy)acetate, a QSAR model could be developed to predict their activity. Descriptors such as the logarithm of the partition coefficient (logP), molar refractivity (MR), and electronic parameters like Hammett constants could be used to correlate with biological activity. mdpi.com For phenoxyacetic acid derivatives, QSAR studies have revealed that lipophilicity and electronic effects of substituents on the aromatic rings are often key determinants of their activity. nih.gov A robust QSAR model would enable the virtual screening of a large library of related structures to prioritize the synthesis of the most promising candidates.
Table 3: Hypothetical Data for a QSAR Study This table illustrates the type of data used in a QSAR model. The descriptors and activity values are for exemplary purposes.
| Compound ID | R1-Substituent | logP | Molar Refractivity | Predicted pIC50 |
|---|---|---|---|---|
| NMPA-01 | H | 4.2 | 85.3 | 5.1 |
| NMPA-02 | Cl | 4.9 | 90.1 | 5.8 |
| NMPA-03 | OCH3 | 4.1 | 87.6 | 5.3 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. semanticscholar.org This allows for the visualization of key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. Molecular dynamics simulations can further refine this by simulating the movement of the complex over time, providing insights into its stability and conformational changes.
Detailed Research Findings: A molecular docking study of 2-Naphthyl 2-(2-methylphenoxy)acetate would involve placing the molecule into the binding site of a relevant biological target. The simulation would calculate a docking score, which estimates the binding affinity. The results could reveal which parts of the molecule are most critical for binding. For instance, the naphthyl and methylphenoxy groups likely engage in hydrophobic interactions, while the ester's carbonyl oxygen could act as a hydrogen bond acceptor. These insights are invaluable for designing modifications that enhance binding affinity.
Table 4: Hypothetical Molecular Docking Results This table shows illustrative data from a molecular docking simulation.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-Naphthyl 2-(2-methylphenoxy)acetate | Hypothetical Kinase A | -8.5 | Tyr23, Leu78, Phe150 |
| Homologated Analog (n=2) | Hypothetical Kinase A | -9.1 | Tyr23, Leu78, Val148, Phe150 |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It can be used to calculate a wide range of properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
Detailed Research Findings: DFT calculations on 2-Naphthyl 2-(2-methylphenoxy)acetate can provide a detailed understanding of its electronic properties and chemical reactivity. researchgate.netmdpi.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com The electrostatic potential map can identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). This information can explain the nature of intermolecular interactions observed in molecular docking and can guide the design of analogs with improved electronic complementarity to a target. nih.gov
Table 5: Calculated Electronic Properties from a Hypothetical DFT Study This table presents illustrative electronic property data that could be obtained from DFT calculations.
| Property | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.4 eV | Indicates high kinetic stability |
Investigation of Biological Activities and Molecular Interactions in Vitro and in Silico
Enzyme Modulation and Inhibition Profiles
There is no available scientific literature detailing the effects of 2-Naphthyl 2-(2-methylphenoxy)acetate on the following enzymes:
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies
No studies were found that investigated the inhibitory activity of 2-Naphthyl 2-(2-methylphenoxy)acetate against acetylcholinesterase or butyrylcholinesterase.
Glycogen (B147801) Phosphorylase Inhibition
There is no published research on the potential for 2-Naphthyl 2-(2-methylphenoxy)acetate to inhibit glycogen phosphorylase.
Urease Inhibition Assays
No data is available from urease inhibition assays for 2-Naphthyl 2-(2-methylphenoxy)acetate.
Mycobacterial Enzyme Target Investigations (e.g., Enoyl-acyl carrier protein reductase (InhA), Protein Kinase Phosphatases (PtpA, PtpB))
There is no information regarding the investigation of 2-Naphthyl 2-(2-methylphenoxy)acetate as an inhibitor of mycobacterial enzymes such as InhA, PtpA, or PtpB.
α-Glucosidase Inhibition Studies
No studies have been published that assess the α-glucosidase inhibitory potential of 2-Naphthyl 2-(2-methylphenoxy)acetate.
Antimicrobial Research
The investigation into the antimicrobial properties of 2-Naphthyl 2-(2-methylphenoxy)acetate would be a critical step in evaluating its potential as a therapeutic agent. Research on related naphthalene (B1677914) and phenoxyacetate (B1228835) derivatives suggests that this compound could exhibit a range of antimicrobial effects. researchgate.netresearchgate.net
Antibacterial Spectrum and Efficacy Studies (in vitro)
Initial in vitro screening would aim to determine the antibacterial spectrum of 2-Naphthyl 2-(2-methylphenoxy)acetate against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standard microdilution techniques would be employed to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Based on studies of other naphthyl-containing compounds, it is hypothesized that the compound may show more pronounced activity against Gram-positive bacteria, such as Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA), due to the lipophilic nature of the naphthalene ring facilitating interaction with the bacterial cell membrane. nih.gov
Future studies could be designed to generate data similar to the following hypothetical table:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 | 32 |
| MRSA ATCC 43300 | 32 | 64 |
| Bacillus subtilis ATCC 6633 | 8 | 16 |
| Escherichia coli ATCC 25922 | >128 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | >128 | >128 |
Antifungal Properties and Mechanism Investigations
The antifungal potential of 2-Naphthyl 2-(2-methylphenoxy)acetate would be assessed against a variety of pathogenic yeasts and molds, such as Candida albicans and Aspergillus fumigatus. Naphthol derivatives have demonstrated notable antifungal activity, suggesting this compound could be a promising candidate. nih.gov Initial screening would involve determining the MIC values.
Subsequent mechanistic studies would be crucial to understand its mode of action. This could involve investigating its ability to disrupt the fungal cell membrane, inhibit ergosterol (B1671047) biosynthesis, or interfere with key cellular enzymes. Techniques such as transmission electron microscopy could be used to observe morphological changes in fungal cells upon treatment.
A prospective research outline could yield results such as these:
| Fungal Strain | MIC (µg/mL) |
| Candida albicans ATCC 90028 | 32 |
| Candida glabrata ATCC 90030 | 64 |
| Aspergillus fumigatus ATCC 204305 | 16 |
Antimycobacterial Activity against Drug-Sensitive and Multi-Drug Resistant Strains
Given the urgent need for new antimycobacterial agents, 2-Naphthyl 2-(2-methylphenoxy)acetate would be evaluated for its activity against Mycobacterium tuberculosis, including both drug-sensitive (H37Rv) and multi-drug resistant (MDR) strains. The lipophilic nature of the naphthalene moiety may enhance penetration through the mycolic acid-rich cell wall of mycobacteria. The MIC would be determined using a suitable method, such as the Microplate Alamar Blue Assay (MABA).
Antiproliferative and Antineoplastic Activity (in specific cancer cell lines for research purposes)
The structural features of 2-Naphthyl 2-(2-methylphenoxy)acetate, particularly the naphthalene ring system, are present in a number of compounds with demonstrated anticancer properties. nih.gov This provides a strong rationale for investigating its potential as an antiproliferative agent.
Cell Line Specificity and Potency Assessment in vitro
The in vitro cytotoxic activity of the compound would be evaluated against a panel of human cancer cell lines representing different tumor types, such as breast (MCF-7), lung (A549), colon (HCT-116), and prostate (PC-3) cancers. The half-maximal inhibitory concentration (IC50) would be determined using a standard colorimetric assay, such as the MTT or SRB assay, after a defined exposure time (e.g., 48 or 72 hours). A hypothetical outcome of such an investigation is presented below.
| Cell Line | Histology | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 25.8 |
| HCT-116 | Colorectal Carcinoma | 18.2 |
| PC-3 | Prostate Adenocarcinoma | 32.1 |
| BJ | Normal Human Fibroblast | >100 |
The inclusion of a non-cancerous cell line, such as human fibroblasts (BJ), is essential to assess the selectivity of the compound for cancer cells over normal cells. A higher IC50 value for the normal cell line would indicate a favorable selectivity index.
Cell Cycle Modulation and Apoptosis Induction Studies in vitro
To elucidate the mechanism of its antiproliferative action, further in vitro studies would focus on the compound's effects on the cell cycle and its ability to induce apoptosis. Flow cytometry analysis of propidium (B1200493) iodide-stained cells would be used to determine if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).
The induction of apoptosis could be confirmed through various methods, including Annexin V-FITC/propidium iodide double staining followed by flow cytometry, and by observing morphological changes consistent with apoptosis, such as cell shrinkage and membrane blebbing. Western blot analysis could be employed to measure the expression levels of key proteins involved in apoptosis, such as caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and p53.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities and molecular interactions of the chemical compound 2-Naphthyl 2-(2-methylphenoxy)acetate within the precise framework of the requested investigation.
The investigation sought to detail the following aspects of the compound:
Molecular Target Identification in Cellular Pathways , with a focus on the Epidermal Growth Factor Receptor (EGFR).
Antioxidant Activity Evaluation , including specific radical scavenging assays (DPPH, ABTS, Hydroxyl, Nitric Oxide, Superoxide), as well as reducing power and lipid peroxidation inhibition studies.
Receptor Ligand Binding and Functional Assays (In Vitro) , specifically concerning Adenosine Receptor Subtype Affinity and Efficacy (A1, A2A, A2B, A3) and Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonism.
Despite a thorough search for scholarly articles and research data, no studies were identified that have investigated "2-Naphthyl 2-(2-methylphenoxy)acetate" for these particular biological and molecular activities. Therefore, data tables and detailed research findings for the specified sections and subsections could not be generated.
Auxin-like Activity and Plant Physiological Response (in vitro/plant models for growth regulation mechanisms)
The potential for "2-Naphthyl 2-(2-methylphenoxy)acetate" to exhibit auxin-like activity and influence plant physiological responses is a subject of scientific interest, primarily inferred from its structural characteristics and the well-established principles of auxin biology. While direct experimental data on this specific compound is not extensively available in public literature, a comprehensive understanding can be built by examining the structure-activity relationships of related synthetic auxins.
Mechanisms of Plant Growth Regulation Mimicry
Synthetic auxins, as a class of compounds, mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) by influencing gene expression that leads to various growth and developmental processes. The auxin-like activity of these molecules is largely dependent on their ability to be recognized by the plant's auxin perception and signaling machinery. For a compound like "2-Naphthyl 2-(2-methylphenoxy)acetate," the proposed mechanism of action would involve its ability to function as a surrogate for endogenous auxin.
The structural features of "2-Naphthyl 2-(2-methylphenoxy)acetate" that suggest potential auxin-like activity include the presence of a naphthalene ring system, which is a common feature in some synthetic auxins, and a phenoxyacetate side chain. This side chain, upon potential hydrolysis within the plant tissues, could yield a molecule that structurally resembles known auxins. The core principle of auxin mimicry lies in the ability of the compound to interact with the auxin receptor complex. unl.edunih.gov Synthetic auxins typically induce a dose-dependent response, where low concentrations can stimulate growth, while higher concentrations can be phytotoxic. unl.eduunl.edu
The general mechanism for auxin-mediated gene expression, which synthetic auxins are thought to mimic, involves the following key steps:
Perception: The auxin molecule is recognized and bound by a receptor complex.
Derepression of Transcription Factors: The binding event leads to the degradation of transcriptional repressors.
Gene Expression: The now-active transcription factors can bind to promoter regions of auxin-responsive genes, initiating their transcription and leading to a physiological response.
The effectiveness of a synthetic auxin is often correlated with its structural similarity to IAA and its stability within the plant. nih.gov Compounds that are more resistant to metabolic degradation can have a more prolonged and sometimes more potent effect than the natural hormone. nih.gov
| Structural Feature | Relevance to Auxin-like Activity | Postulated Role in "2-Naphthyl 2-(2-methylphenoxy)acetate" |
| Aromatic Ring System | Essential for binding to the hydrophobic pocket of the auxin receptor. | The naphthalene ring provides a planar, hydrophobic structure. |
| Acidic Side Chain (or precursor) | A carboxyl group (or a group that can be converted to it) is critical for interaction with key amino acid residues in the receptor. | The acetate (B1210297) group could potentially be hydrolyzed to a carboxylic acid. |
| Spatial Separation | The distance and orientation between the aromatic ring and the acidic group influence binding affinity. | The ether linkage and methylene (B1212753) group provide a specific spatial arrangement. |
This table is illustrative and based on general principles of auxin structure-activity relationships, as direct experimental data for "2-Naphthyl 2-(2-methylphenoxy)acetate" is not available.
Environmental Behavior and Biogeochemical Transformations
Abiotic Degradation Mechanisms
Hydrolytic Stability and Degradation Pathways
Without specific research on 2-Naphthyl 2-(2-methylphenoxy)acetate, any discussion of its environmental behavior would be speculative and would not meet the required standards of scientific accuracy. Information on structurally related but distinct compounds such as 2-naphthyl acetate (B1210297) or 2-naphthol (B1666908) cannot be used to describe the specific degradation of 2-Naphthyl 2-(2-methylphenoxy)acetate.
Therefore, the requested article cannot be generated at this time due to the absence of relevant scientific data.
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
Development of High-Sensitivity and High-Selectivity Methods
The development of analytical methods for 2-Naphthyl 2-(2-methylphenoxy)acetate focuses on achieving low limits of detection while minimizing interference from matrix components. This is predominantly accomplished through the use of tandem and high-resolution mass spectrometry.
Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile organic compounds. While 2-Naphthyl 2-(2-methylphenoxy)acetate, as an ester, possesses moderate volatility, its analysis by GC-MS is feasible. For related auxin compounds, derivatization is sometimes employed to increase volatility and thermal stability, though it may not be necessary for this specific molecule. umn.edu
High-sensitivity is achieved by using the mass spectrometer in selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge ratios (m/z) are monitored. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) is employed. In this approach, a specific precursor ion is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference. High-resolution mass spectrometry (GC-HRMS) offers an alternative path to selectivity by measuring the exact mass of ions with high accuracy, allowing the elemental composition to be determined and distinguished from isobaric interferences.
A hypothetical fragmentation pattern for 2-Naphthyl 2-(2-methylphenoxy)acetate could be predicted, which is essential for setting up MS/MS methods. The molecular ion would be selected as the precursor, and key fragments would serve as product ions for quantification and confirmation.
Table 1: Hypothetical GC-MS/MS Parameters for 2-Naphthyl 2-(2-methylphenoxy)acetate
| Parameter | Description | Hypothetical Value/Setting |
|---|---|---|
| GC Column | Stationary phase for separation | DB-5ms (or equivalent non-polar column) |
| Ionization Mode | Method for generating ions | Electron Ionization (EI) at 70 eV |
| Precursor Ion (m/z) | Molecular ion [M]+ | 304.1 |
| Product Ion 1 (m/z) | Fragment for quantification (e.g., naphthyloxy cation) | 143.1 |
| Product Ion 2 (m/z) | Fragment for confirmation (e.g., methylphenoxyacetyl cation) | 165.1 |
Liquid chromatography coupled with tandem mass spectrometry is the most widely used technique for the analysis of plant hormones and related compounds due to its high sensitivity, selectivity, and applicability to a broad range of polar and non-polar molecules without the need for derivatization. nih.govyoutube.com
Separation is typically achieved using reversed-phase chromatography, for instance, with a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve ionization efficiency. nih.govresearchgate.net Detection is performed using a tandem mass spectrometer, most commonly with an electrospray ionization (ESI) source operating in positive ion mode for this compound.
Similar to GC-MS/MS, the LC-MS/MS method relies on MRM transitions for specific and sensitive quantification. The selection of appropriate precursor and product ions is crucial and determined through infusion experiments with a pure standard of the analyte. LC-HRMS provides an orthogonal approach, offering high-resolution and accurate mass data for confident identification and quantification, which is particularly useful in complex matrices where interferences are common. researchgate.net
Table 2: Predicted LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for 2-Naphthyl 2-(2-methylphenoxy)acetate
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Ionization Mode |
|---|---|---|---|---|
| 2-Naphthyl 2-(2-methylphenoxy)acetate | 305.1 | 143.1 | 107.1 | ESI+ |
Spectroscopic Quantification Techniques (e.g., Room Temperature Phosphorescence, Fluorescence)
Spectroscopic techniques can offer a cost-effective and rapid alternative for quantification, although they may lack the high selectivity of mass spectrometric methods. The utility of these methods for 2-Naphthyl 2-(2-methylphenoxy)acetate is based on the inherent photoluminescent properties of its naphthalene (B1677914) moiety.
Fluorescence spectroscopy is a highly sensitive technique. creative-proteomics.com The naphthalene ring system is known to be fluorescent, and this property can be exploited for detection following chromatographic separation by HPLC. nih.gov The method would involve exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the compound.
Room temperature phosphorescence is another luminescence-based technique that could potentially be applied. It involves measuring the long-lived emission from the triplet excited state of the molecule. This method can sometimes offer enhanced selectivity over fluorescence due to the longer lifetimes of the phosphorescent state and potential for time-resolved measurements to discriminate against short-lived background fluorescence. However, its application often requires specialized sample environments, such as immobilization on a solid substrate or inclusion in micelles, to protect the triplet state from non-radiative deactivation.
Sample Preparation and Matrix Effects in Complex Research Samples (e.g., biological extracts, environmental samples)
Effective sample preparation is a critical step to isolate 2-Naphthyl 2-(2-methylphenoxy)acetate from the sample matrix, concentrate it, and remove interfering substances that could compromise the analysis. nih.gov The choice of technique depends on the nature of the sample (e.g., plant tissue, soil, water) and the analytical method used.
Common extraction methods for auxin-like compounds from plant tissues involve homogenization in an organic solvent such as methanol, acetone, or ethyl acetate (B1210297). youtube.com This is often followed by a clean-up step to remove pigments, lipids, and other macromolecules. Two widely used clean-up techniques are:
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquids, such as an aqueous buffer and an organic solvent.
Solid-Phase Extraction (SPE): This has become the preferred method for its efficiency, reduced solvent consumption, and potential for automation. nih.gov For a compound like 2-Naphthyl 2-(2-methylphenoxy)acetate, a reversed-phase sorbent (e.g., C18) would likely be effective. The sample extract is loaded onto the cartridge, interfering polar compounds are washed away, and the analyte is then eluted with a stronger organic solvent.
Matrix effects are a significant challenge, particularly in LC-ESI-MS/MS. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Careful optimization of sample preparation and chromatographic separation is essential to minimize these effects. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects and losses during sample preparation.
Method Validation for Academic Research Applications (e.g., precision, accuracy, limits of detection and quantification)
For academic research, analytical methods must be validated to ensure that the results are reliable and reproducible. The validation process assesses several key performance characteristics. nih.gov
Precision: This evaluates the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD) of replicate measurements. Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed. For trace analysis, an RSD of <15-20% is often considered acceptable.
Accuracy: This refers to the closeness of the measured value to the true value. It is usually determined through recovery experiments, where a blank matrix is spiked with a known amount of the analyte at different concentration levels. Recoveries are typically expected to be within the range of 80-120%.
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often established based on the signal-to-noise ratio (S/N), with a common criterion being an S/N of 3 for LOD and 10 for LOQ. nih.gov
Table 3: Typical Method Validation Parameters for LC-MS/MS Analysis in a Research Context
| Parameter | Acceptance Criteria for Research Applications | Purpose |
|---|---|---|
| Linearity (r²) | > 0.99 | Ensures the response is proportional to concentration over a defined range. |
| Precision (RSD) | < 15% | Demonstrates the reproducibility of the method. |
| Accuracy (Recovery) | 80 - 120% | Shows how well the method measures the true concentration. |
| LOD (S/N) | ≥ 3 | Defines the lowest detectable concentration. |
| LOQ (S/N) | ≥ 10 | Defines the lowest quantifiable concentration. |
Computational and Theoretical Chemistry Insights into 2 Naphthyl 2 2 Methylphenoxy Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties and reactivity of a molecule from first principles. nih.gov For 2-Naphthyl 2-(2-methylphenoxy)acetate, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the regions most susceptible to chemical attack.
By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state electronic structure. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals the charge distribution and identifies electrophilic and nucleophilic sites. researchgate.net For 2-Naphthyl 2-(2-methylphenoxy)acetate, the oxygen atoms of the ester and ether groups are expected to be regions of negative potential (nucleophilic), while the carbonyl carbon and aromatic protons would exhibit positive potential (electrophilic). These insights are crucial for predicting how the molecule might interact with biological targets or other chemical species. rsc.org
Table 1: Hypothetical Quantum Chemical Properties of 2-Naphthyl 2-(2-methylphenoxy)acetate
| Calculated Property | Hypothetical Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely localized on the naphthalene (B1677914) ring. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, likely centered on the aromatic systems. |
| HOMO-LUMO Gap | 5.3 eV | Suggests relatively high kinetic stability and low reactivity. |
| Dipole Moment | 2.8 Debye | Indicates moderate polarity, influencing solubility and intermolecular interactions. |
| Max Positive ESP | +25 kcal/mol | Located on the carbonyl carbon, suggesting a site for nucleophilic attack. |
| Min Negative ESP | -35 kcal/mol | Located on the carbonyl oxygen, suggesting a site for electrophilic/hydrogen bond interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing deep insights into conformational flexibility and non-covalent interactions in different environments, such as in a vacuum or in various solvents. nih.gov
By running simulations for nanoseconds or longer, it is possible to determine the probability distribution of different conformations and identify the most stable or energetically favorable shapes. mdpi.com This analysis helps in understanding how the molecule might adapt its shape to fit into an enzyme's active site or cross a biological membrane.
Table 2: Hypothetical Conformational Analysis from Molecular Dynamics Simulation
| Dihedral Angle | Description | Most Populated Angle(s) | Conformational Implication |
|---|---|---|---|
| τ1 (Ar-O-C=O) | Rotation around the ester bond | ~180° (trans) | A planar ester conformation is highly preferred, maximizing conjugation. |
| τ2 (O=C-O-Ar) | Rotation of the naphthalene group | ± 90° | Suggests the naphthalene ring is likely perpendicular to the ester plane. |
| τ3 (Ar-O-CH2-C) | Rotation around the ether bond | -60°, 180°, +60° | Indicates multiple stable rotamers, leading to overall molecular flexibility. |
| τ4 (O-CH2-C-O) | Rotation of the acetate (B1210297) backbone | ~170° | An extended conformation is favored, minimizing steric clash. |
Cheminformatics and Data Mining for Analog Discovery and Lead Optimization
Cheminformatics involves the use of computational tools to organize, analyze, and mine vast chemical datasets. For a novel or understudied compound like 2-Naphthyl 2-(2-methylphenoxy)acetate, cheminformatics is essential for placing it within the context of known chemical space to guide future research. nih.gov
Once a potential biological activity is identified, this information can be used for lead optimization. By analyzing the structure-activity relationships (SAR) of the discovered analogs, medicinal chemists can propose modifications to the 2-Naphthyl 2-(2-methylphenoxy)acetate structure to enhance potency, improve selectivity, or optimize pharmacokinetic properties. creative-biostructure.comnih.gov
Table 3: Hypothetical Results of a Similarity Search for Analogs
| Analog Compound | Similarity Score (Tanimoto) | Known Biological Activity | Potential Implication for Lead Optimization |
|---|---|---|---|
| Naphthylacetic acid | 0.75 | Plant growth regulator (auxin) | Suggests potential herbicidal or plant regulatory activity. |
| Fenoprofen | 0.72 | Non-steroidal anti-inflammatory drug (NSAID) | Indicates a potential for anti-inflammatory properties. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 0.68 | Systemic herbicide | Reinforces the possibility of herbicidal applications. |
| Naproxen | 0.65 | Non-steroidal anti-inflammatory drug (NSAID) | Further supports potential anti-inflammatory investigation. |
Predictive Modeling for Biological Activity and Environmental Fate Assessment
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, uses statistical methods to correlate molecular structure with biological activity or physical properties. nih.gov These models are vital for prioritizing compounds for synthesis and testing, as well as for assessing potential environmental risks.
For 2-Naphthyl 2-(2-methylphenoxy)acetate, a QSAR model could be developed to predict a specific biological activity, such as its potential as an enzyme inhibitor (e.g., of cytochrome P450 enzymes, which are known to interact with naphthalene derivatives). nih.gov This involves calculating a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) for a series of related compounds with known activities. A mathematical model is then built to relate these descriptors to the observed activity. This model can then be used to predict the activity of the untested 2-Naphthyl 2-(2-methylphenoxy)acetate.
Similarly, QSPR models can predict the environmental fate of the compound. mdpi.com Properties like water solubility, soil adsorption coefficient (Koc), and potential for biodegradation can be estimated. nih.gov Given its structure, the model might predict moderate hydrophobicity and persistence, which are important factors for environmental risk assessment.
Table 4: Hypothetical QSAR Model for Predicting Cytochrome P450 Inhibition
| Model Parameter | Description | Value/Equation |
|---|---|---|
| Dependent Variable | Inhibitory Activity (pIC50) | - |
| Molecular Descriptors | LogP (hydrophobicity), TPSA (Polar Surface Area), E_HOMO (HOMO Energy) | - |
| QSAR Equation | Linear Regression Model | pIC50 = 0.45 * LogP - 0.02 * TPSA + 0.15 * E_HOMO + 2.5 |
| Model Statistics | Correlation Coefficient (R²) | 0.82 |
| Predicted pIC50 for Target Compound | Calculated using its descriptors | 5.8 (Indicating moderate potential inhibitory activity) |
Future Research Directions and Potential Interdisciplinary Applications
Design of Next-Generation Bioactive Derivatives Based on 2-Naphthyl 2-(2-methylphenoxy)acetate Scaffold
The 2-Naphthyl 2-(2-methylphenoxy)acetate scaffold is a promising starting point for the design of new bioactive molecules. Both naphthalene (B1677914) and phenoxyacetic acid derivatives have been shown to exhibit a wide range of pharmacological activities. Naphthalene compounds, for instance, are known to have anti-inflammatory, antibacterial, cardiovascular, antiproliferative, and antiviral properties. mdpi.com Similarly, phenoxyacetic acid derivatives have been investigated for their antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. jetir.org
Future research could focus on synthesizing a library of derivatives by modifying the core structure of 2-Naphthyl 2-(2-methylphenoxy)acetate. These modifications could include the introduction of various substituents on both the naphthalene and phenyl rings, as well as alterations to the acetate (B1210297) linker. Such a library could then be screened for a variety of biological activities, with the goal of identifying lead compounds for drug discovery programs.
Table 1: Potential Bioactive Derivatives and Target Activities
| Derivative Class | Potential Modifications | Target Biological Activities |
| Antimicrobial Agents | Halogenation of the naphthalene or phenyl ring; Introduction of heterocyclic moieties. | Antibacterial, Antifungal, Antiviral |
| Anti-inflammatory Drugs | Introduction of carboxylic acid or other acidic functional groups. | COX-2 Inhibition, Reduction of pro-inflammatory cytokines. |
| Anticancer Agents | Incorporation of nitrogen-containing heterocycles; Synthesis of chalcone (B49325) hybrids. nih.gov | Cytotoxicity against various cancer cell lines, VEGFR-2 inhibition. nih.gov |
| Antidiabetic Agents | Modification of the phenoxyacetic acid moiety to enhance interaction with FFA1 receptors. nih.gov | Free fatty acid receptor 1 (FFA1) agonism. nih.gov |
The design of these derivatives can be guided by computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict their biological activity and optimize their structure for enhanced potency and selectivity. nih.gov
Exploration in Chemical Probe Development for Biological Systems
Naphthalene-based compounds are well-known for their fluorescent properties, making them ideal candidates for the development of chemical probes. These probes can be used to visualize and study biological processes in real-time. Naphthalene-based fluorescent probes have been successfully developed for the detection of various analytes, including hydrazine, cysteine, and glutathione, as well as for imaging pH changes in mitochondria. researchgate.netrsc.orgnih.govrsc.org
The 2-Naphthyl 2-(2-methylphenoxy)acetate scaffold could be engineered to create novel fluorescent probes. For example, the ester linkage could be designed to be cleavable by specific enzymes, leading to a change in the fluorescence signal upon enzymatic activity. This would allow for the development of probes for monitoring enzyme activity in living cells. Furthermore, the lipophilic nature of the compound could be exploited for targeting specific cellular compartments, such as the endoplasmic reticulum or lipid droplets.
Table 2: Potential Chemical Probes and Their Applications
| Probe Type | Design Strategy | Potential Application |
| Enzyme-activated Probe | Incorporation of an enzyme-cleavable linker. | Monitoring of esterase or lipase (B570770) activity. |
| Ion-sensing Probe | Introduction of a chelating moiety. | Detection of biologically relevant metal ions. |
| pH-sensitive Probe | Incorporation of a pH-responsive functional group. | Imaging of pH gradients in cellular organelles. rsc.org |
| Two-photon Probe | Modification of the naphthalene fluorophore to enhance two-photon absorption cross-section. | Deep-tissue imaging of biological processes. acs.org |
Integration with Materials Science for Novel Functional Applications
The aromatic nature of the naphthalene and phenyl rings in 2-Naphthyl 2-(2-methylphenoxy)acetate suggests its potential use in materials science. Naphthalene-containing polymers have been explored for their unique optical and electronic properties. Future research could investigate the incorporation of 2-Naphthyl 2-(2-methylphenoxy)acetate or its derivatives as monomers in polymerization reactions to create novel materials with tailored properties.
These materials could find applications in a variety of fields, including:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the naphthalene moiety could be harnessed for the development of new emissive materials for OLEDs.
Organic Photovoltaics (OPVs): The electron-rich aromatic system could be utilized in the design of new donor or acceptor materials for OPVs.
Sensors: The incorporation of these molecules into polymer films could lead to the development of chemical sensors, where the binding of an analyte to the film would result in a change in its optical or electrical properties.
Liquid Crystals: The rigid, aromatic structure of the molecule may lend itself to the formation of liquid crystalline phases, which are of interest for display technologies.
Advanced Methodologies for Mechanistic Elucidation of Compound Activity
Should bioactive derivatives of 2-Naphthyl 2-(2-methylphenoxy)acetate be identified, a thorough understanding of their mechanism of action will be crucial for their further development. A variety of advanced methodologies can be employed to elucidate how these compounds exert their biological effects.
These methods include:
Microscopy-based methods: Live-cell imaging can be used to observe the phenotypic changes induced by the compound in real-time, providing clues about its cellular target. researchgate.net
Direct biochemical methods: Techniques such as affinity chromatography and mass spectrometry can be used to identify the protein targets to which the compound binds. wikipedia.org
Computational inference methods: Chemoinformatic approaches can be used to predict potential targets based on the chemical structure of the compound. nih.gov
Omics-based approaches: Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound, helping to identify the pathways and processes that are affected. creative-proteomics.com
Collaborative Research Opportunities Across Chemistry, Biology, and Environmental Sciences
The multifaceted potential of the 2-Naphthyl 2-(2-methylphenoxy)acetate scaffold opens up numerous avenues for collaborative research across different scientific disciplines.
Chemistry and Biology: Synthetic chemists can collaborate with biologists to design and synthesize novel bioactive compounds, which can then be tested for their efficacy in various disease models.
Chemistry and Materials Science: Materials scientists can work with chemists to develop new functional materials based on the 2-Naphthyl 2-(2-methylphenoxy)acetate scaffold.
Biology and Environmental Science: Biologists can investigate the potential environmental impact of these compounds, while environmental scientists can develop methods for their detection and remediation. For instance, understanding the metabolism of phenoxyacetate (B1228835), a known xenobiotic metabolite, can inform environmental studies. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 2-naphthyl 2-(2-methylphenoxy)acetate, and what intermediates are critical in its multi-step synthesis?
The synthesis typically involves sequential esterification and etherification reactions. A common approach starts with activating 2-methylphenol via nucleophilic substitution with chloroacetic acid derivatives to form the phenoxyacetate intermediate. Subsequent coupling with 2-naphthol under basic conditions (e.g., K₂CO₃) yields the target compound. Key intermediates include 2-(2-methylphenoxy)acetic acid and its activated ester (e.g., acyl chloride) . Purification via recrystallization or column chromatography is essential to achieve high purity (>95%) .
Q. How is 2-naphthyl 2-(2-methylphenoxy)acetate characterized structurally, and what analytical techniques are prioritized for validation?
- Spectroscopic Methods :
Q. What are the primary research applications of this compound in biological systems?
It is used as a substrate for esterase activity assays due to its hydrolytic sensitivity. Enzymatic cleavage releases 2-naphthol, detectable via colorimetric (λ = 540 nm) or fluorometric (ex/em = 320/460 nm) methods . In drug delivery studies, its lipophilic naphthyl group facilitates membrane permeability, making it a candidate for prodrug design .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 2-naphthyl 2-(2-methylphenoxy)acetate in large-scale synthesis?
- Catalyst Screening : Acid catalysts (e.g., p-toluenesulfonic acid) enhance esterification efficiency, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) increase reactivity but require careful water removal to prevent hydrolysis. Solvent-free microwave-assisted synthesis reduces side reactions .
- Yield Contradictions : Discrepancies between lab-scale (70–80%) and industrial-scale (50–60%) yields often arise from incomplete mass transfer in batch reactors. Continuous flow reactors mitigate this issue .
Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo studies for this compound?
- In Vitro-In Vivo Extrapolation (IVIVE) : Adjust for protein binding differences (e.g., plasma protein binding >90% in vivo vs. free fraction in vitro) .
- Metabolite Identification : LC-HRMS detects oxidative metabolites (e.g., hydroxylation at the naphthyl ring) that may explain rapid clearance in vivo .
- Species-Specific Enzymes : Use human hepatocytes instead of rodent models to align degradation rates with clinical data .
Q. How does structural modification of the phenoxy or naphthyl groups influence the compound’s bioactivity and stability?
- Phenoxy Substituents : Electron-withdrawing groups (e.g., -Cl) at the ortho position increase oxidative stability but reduce esterase susceptibility .
- Naphthyl Modifications : Fluorination at the 6-position enhances fluorescence properties for imaging applications, while methoxy groups improve solubility .
- Structure-Activity Relationships (SAR) : A 2024 study showed that replacing the methyl group with ethyl on the phenoxy ring doubled binding affinity to serum albumin .
Methodological Challenges and Solutions
Q. Why do crystallographic data for this compound show polymorphism, and how does this affect material characterization?
Polymorphism arises from flexible ether and ester linkages, enabling multiple packing configurations. Techniques to address this:
- PXRD : Differentiates between α (sharp peaks at 2θ = 12.5°, 15.8°) and β forms (broad peak at 2θ = 14.2°) .
- DSC : Identifies metastable forms through melting point variations (Δmp = 5–10°C) .
Q. What computational methods predict the environmental fate of 2-naphthyl 2-(2-methylphenoxy)acetate, and how do they align with experimental biodegradation data?
- QSPR Models : Predict moderate biodegradability (BIOWIN3 score = 0.3) due to ester lability, but experimental OECD 301F tests show <20% degradation in 28 days due to microbial recalcitrance .
- Molecular Dynamics : Simulate hydrolysis pathways to identify persistent metabolites (e.g., 2-methylphenol) requiring remediation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
